molecular formula C12H21N3O B8295569 2-(Dimethylamino)-4-methyl-6-pentylpyrimidin-5-ol

2-(Dimethylamino)-4-methyl-6-pentylpyrimidin-5-ol

Cat. No. B8295569
M. Wt: 223.31 g/mol
InChI Key: ATQHJJFHBPWZPY-UHFFFAOYSA-N
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Patent
US08952025B2

Procedure details

To a stirred solution containing 150 mg (0.48 mmol) of 5-(benzyloxy)-N,N,4-trimethyl-6-pentylpyrimidin-2-amine in 5 mL of methanol were added 5 mg of 20% palladium hydroxide on carbon (Degussa typy E101 NE/E). The reaction mixture was stirred at 23° C. under hydrogen atmosphere for 15 min. The reaction mixture was filtered through celite and the filtrated was concentrated under diminished pressure. The residue was purified by chromatography on a silica gel column (8×3 cm). Elution with 2:1 hexane-ethyl acetate afforded the expected product as white solid: yield 60 mg (56%); mp: 61-62° C.; silica gel TLC Rf 0.50 (2:1 hexanes-ethyl acetate); 1H NMR (methanol-d4) δ 0.89 (t, 3H, J=5.6 Hz), 1.33 (m, 4H), 1.66 (quint, 2H, J=7.2 Hz), 2.26 (s, 3H), 2.62 (dd, 2H, J=7.6, 7.6 Hz) and 3.05 (s, 6H); 13C NMR (methanol-d4) δ 12.93, 17.53, 22.16, 27.00, 31.21, 31.43, 36.49, 138.01, 155.64, 157.33 and 159.44; mass spectrum (APCI), m/z 224.1769 (M+H)+ (C12H22N30 requires 224.1763).
Name
5-(benzyloxy)-N,N,4-trimethyl-6-pentylpyrimidin-2-amine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([CH3:23])=[N:11][C:12]([N:20]([CH3:22])[CH3:21])=[N:13][C:14]=1[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[CH3:22][N:20]([CH3:21])[C:12]1[N:11]=[C:10]([CH3:23])[C:9]([OH:8])=[C:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[N:13]=1 |f:2.3.4|

Inputs

Step One
Name
5-(benzyloxy)-N,N,4-trimethyl-6-pentylpyrimidin-2-amine
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=NC1CCCCC)N(C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 23° C. under hydrogen atmosphere for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrated was concentrated under diminished pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (8×3 cm)
WASH
Type
WASH
Details
Elution with 2:1 hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN(C1=NC(=C(C(=N1)C)O)CCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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